molecular formula C18H14N6OS B2388380 N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868967-23-1

N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2388380
CAS RN: 868967-23-1
M. Wt: 362.41
InChI Key: WEOPJUXAFLNMOO-UHFFFAOYSA-N
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Description

The compound you’re interested in contains a triazolo and a pyridazin moiety. Compounds with these moieties have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Synthesis Analysis

While specific synthesis methods for your compound were not found, triazolothiadiazine and its derivatives, which share some structural similarities with your compound, have been synthesized via various synthetic approaches .


Molecular Structure Analysis

The molecular structure of your compound would likely be influenced by the presence of the triazolo and pyridazin moieties. These moieties can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Anti-Microbial Screening : Compounds with the 1,2,4-triazole ring system, similar in structure to N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, have shown a wide range of pharmaceutical activities, including antimicrobial effects. These compounds were screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating significant biological importance (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Anticancer Applications

  • Modification as PI3Ks Inhibitor : A study focused on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea, demonstrated potent anticancer effects with reduced toxicity, suggesting potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Insecticidal Applications

  • Potential Insecticidal Agents : Novel bioactive sulfonamide thiazole derivatives, incorporating structural elements related to N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide, have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing significant toxic effects and highlighting their utility in practical applications (Nanees N. Soliman et al., 2020).

Future Directions

Future research could focus on synthesizing the compound and evaluating its potential biological activities. In silico pharmacokinetic and molecular modeling studies could also be useful .

properties

IUPAC Name

N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6OS/c25-16(20-13-6-2-1-3-7-13)12-26-17-10-9-15-21-22-18(24(15)23-17)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOPJUXAFLNMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

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